1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

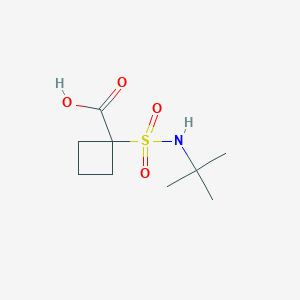

1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2167013-26-3 . It has a molecular weight of 235.3 . The IUPAC name for this compound is 1-(N-(tert-butyl)sulfamoyl)cyclobutane-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO4S/c1-8(2,3)10-15(13,14)9(7(11)12)5-4-6-9/h10H,4-6H2,1-3H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA and it is shipped at normal temperature .Scientific Research Applications

Synthesis and Application in Organic Chemistry

- The compound is used in the regiospecific addition of hydrazoic acid and benzylamine to 1-(arylsulfonyl)bicyclobutanes, which introduces nitrogen nucleophiles into the cyclobutane structure. This is significant for the synthesis of α-amino cyclobutane carboxylic acids and their transformation into diacids (Gaoni, 1988).

Application in Material Science

- It plays a role in the scale-up synthesis of cis-cyclobutane-1,3-dicarboxylic acid derivatives using continuous photo flow chemistry. These derivatives are essential building blocks for biologically active compounds and materials science applications involving cyclobutane ring systems (Yamashita et al., 2019).

Application in Amino Acid Synthesis

- The compound is involved in the synthesis of 2-aminocyclobutane-1-carboxylic acids, which are valuable for creating highly rigid beta-peptides. These synthesized acids help in the development of novel peptide-based materials and drugs (Izquierdo et al., 2005).

Involvement in Polymer Science

- It's used in the anionic polymerization of methyl cyclobutene-1-carboxylate, leading to polymers with cyclobutane rings in their main chain. These polymers have unique thermal reactions and are potentially useful in creating new materials (Kitayama et al., 2004).

Role in Medicinal Chemistry

- The compound is important in the synthesis of various stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, which are key intermediates for creating factor Xa inhibitors, a class of drugs used in preventing blood clots (Wang et al., 2017).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety measures to be taken when handling the compound.

properties

IUPAC Name |

1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-8(2,3)10-15(13,14)9(7(11)12)5-4-6-9/h10H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMWBXYKZAOVSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2418209.png)

![[(1R,2S)-2-Cyclohexylcyclopropyl]methanamine;hydrochloride](/img/no-structure.png)

![4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2418217.png)

![2-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2418222.png)

![3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2418224.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B2418226.png)

![N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418228.png)